

GHS hazard classification for 2-(2,6-Dichlorophenoxy)propanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(2,6-Dichlorophenoxy)propanamide
Cat. No.:	B1601785

[Get Quote](#)

An In-Depth Technical Guide to the GHS Hazard Classification of **2-(2,6-Dichlorophenoxy)propanamide**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Chemical Safety

2-(2,6-Dichlorophenoxy)propanamide is a chemical compound that, like many molecules in the research and development pipeline, possesses a unique set of properties. As a substituted phenoxy acetamide, its structure suggests potential applications where biological activity is desired. For professionals in research and drug development, a thorough understanding of a compound's hazard profile is not merely a regulatory formality but a cornerstone of experimental design, laboratory safety, and the responsible advancement of science.

This guide provides a detailed examination of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) hazard profile for **2-(2,6-Dichlorophenoxy)propanamide**. Moving beyond a simple list of classifications, this document delves into the underlying principles and data that inform these classifications, offering field-proven insights into safe handling, risk mitigation, and the causality behind standardized hazard evaluation protocols.

Executive Summary: GHS Classification Profile

The GHS classification for **2-(2,6-Dichlorophenoxy)propanamide** is summarized below. This profile dictates the necessary precautionary measures for handling this substance in a laboratory or manufacturing setting.

Hazard Class	Category	Pictogram	Signal Word	Hazard Statement
Acute Toxicity (Oral)	Category 4		Warning	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2		Warning	H315: Causes skin irritation
Serious Eye Damage/Irritation	Category 2A		Warning	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3		Warning	H335: May cause respiratory irritation

Source: Safety Data Sheet for **2-(2,6-Dichlorophenoxy)propanamide**[\[1\]](#)

Detailed Hazard Analysis and Experimental Rationale

The assignment of a GHS classification is a data-driven process. While specific proprietary toxicological data for this compound is not publicly available, the classifications themselves allow us to infer the nature of the hazard and the types of experimental evidence required for this determination.

Acute Oral Toxicity: Category 4 (H302: Harmful if swallowed)

Expertise & Experience: The classification of "Acute Toxicity, Category 4" indicates a moderate level of oral toxicity.[\[2\]](#) This is a critical parameter for any compound that could be accidentally

ingested. The GHS criteria for this category are based on animal testing data, specifically the acute toxicity estimate (ATE), which is typically an LD₅₀ (lethal dose for 50% of a test population). For an oral Category 4 substance, the LD₅₀ value falls within the range of 300 to 2000 mg/kg of body weight.^[2]

Trustworthiness & Self-Validating Protocols: The determination of oral LD₅₀ is a highly standardized process, often following protocols like the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This method involves a stepwise procedure with a small number of animals. The outcome—mortality or evident toxicity—at specific dose levels allows for classification into the appropriate GHS category. The causality is direct: if administration of the substance in the 300-2000 mg/kg range results in significant adverse effects or mortality, a Category 4 classification is warranted.

Practical Implications for Researchers:

- Do not eat, drink, or smoke in laboratory areas where this compound is handled.
- In case of accidental ingestion, rinse mouth and seek immediate medical attention.^[1] Never induce vomiting unless directed by a medical professional.^[1]
- All manipulations should be performed with a clear understanding of the potential for harm if swallowed.

Skin Irritation: Category 2 (H315: Causes skin irritation)

Expertise & Experience: This classification signifies that the compound is likely to cause reversible inflammatory changes to the skin at the site of contact.^[2] The determination is typically based on results from in vivo or in vitro testing. The key endpoint is the observation of significant erythema (redness) or edema (swelling).

Trustworthiness & Self-Validating Protocols: The gold standard for this classification has been the OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). In this protocol, a small amount of the substance is applied to the shaved skin of an animal (historically, rabbits), and the effects are scored over a period of time. A mean score of ≥ 2.3 but < 4.0 for erythema or edema would place a substance in Category 2. Modern approaches increasingly rely on validated in vitro methods, such as reconstructed human epidermis (RhE) models (OECD TG

439), which measure cell viability after exposure to the chemical. A reduction in viability below a certain threshold indicates irritancy.

Practical Implications for Researchers:

- Wear protective gloves resistant to chemicals when handling the substance.[1] Nitrile or neoprene gloves are standard, but compatibility should be verified.
- Avoid any direct contact with the skin.[1]
- In case of skin contact, immediately wash the affected area with plenty of soap and water.[1]

Serious Eye Irritation: Category 2A (H319: Causes serious eye irritation)

Expertise & Experience: A Category 2A classification indicates that the substance can produce reversible changes in the eye that are significant and persist for more than 24 hours.[3] This is a more severe classification than Category 2B (causes eye irritation) and requires stringent protective measures.

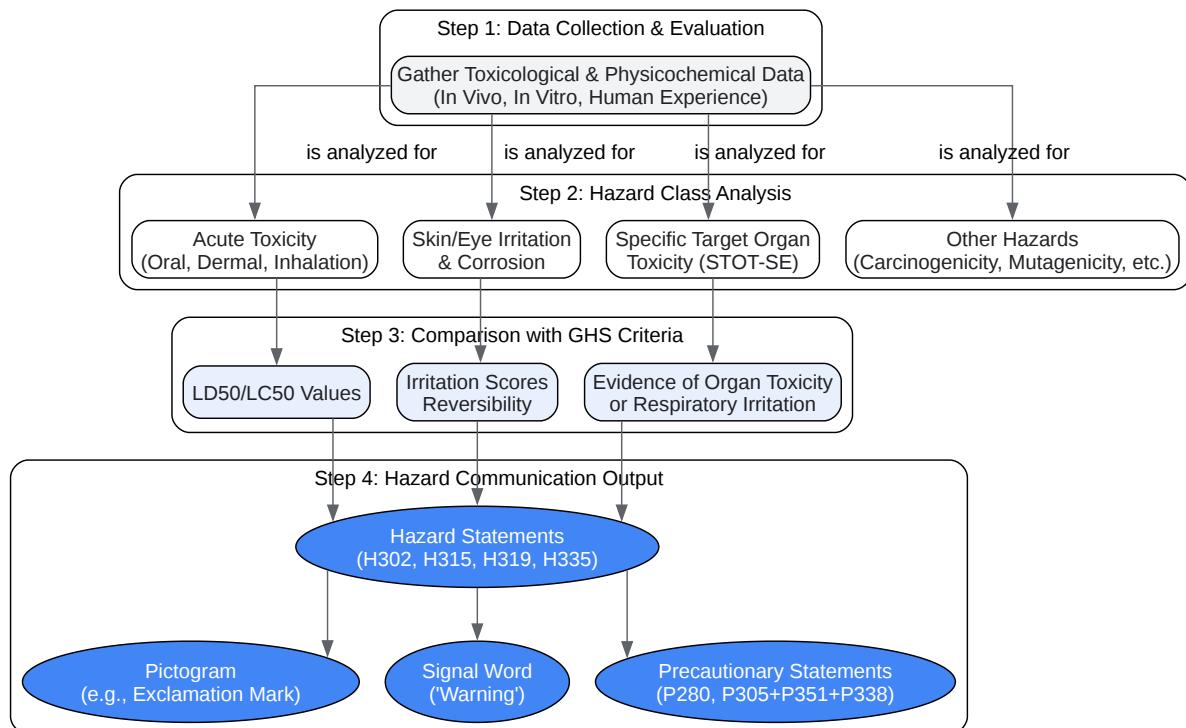
Trustworthiness & Self-Validating Protocols: The classification is based on standardized tests, such as the OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). This test involves applying the substance to the eye of an animal and scoring effects on the cornea, iris, and conjunctiva. Specific scores for these effects determine the classification. For Category 2A, the effects must be fully reversible within 21 days. Validated in vitro alternatives, like the Bovine Corneal Opacity and Permeability (BCOP) test (OECD TG 437), are now widely used to reduce animal testing.

Practical Implications for Researchers:

- Wear safety glasses with side-shields or chemical goggles is mandatory.[1] A face shield may be required for operations with a high risk of splashing.[1]
- Ensure an eyewash station is readily accessible and tested regularly.
- In case of eye contact, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] Seek immediate medical attention.

Specific Target Organ Toxicity - Single Exposure: Category 3 (H335: May cause respiratory irritation)

Expertise & Experience: This classification is applied to substances that cause transient respiratory tract irritation following a single exposure.^[2] It is based on evidence from human experience or animal studies showing irritation of the respiratory system (e.g., redness, swelling, and pain) that is not severe enough to warrant a more serious toxicity classification.


Trustworthiness & Self-Validating Protocols: Evidence for this classification can come from human occupational exposure data or animal inhalation studies (e.g., OECD TG 403). In animal studies, observations of clinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) or histopathological evidence of inflammation in the respiratory tract support this classification. The EU hazard statement H335 specifically denotes respiratory irritation.^[2]

Practical Implications for Researchers:

- Handle the substance in a well-ventilated area or a chemical fume hood to avoid inhaling dust or aerosols.^[1]
- If engineering controls are insufficient, use a NIOSH-approved particulate respirator.^[1]
- If inhaled and respiratory irritation occurs, move the person to fresh air and consult a physician.^[1]

Visualizations: The GHS Classification Workflow

The following diagram illustrates the logical process of classifying a chemical according to GHS guidelines, from data acquisition to the final hazard communication elements.

[Click to download full resolution via product page](#)

Caption: GHS Classification Decision Logic Flow.

Conclusion: Integrating Safety into Science

The GHS classification of **2-(2,6-Dichlorophenoxy)propanamide** as harmful if swallowed, a skin and serious eye irritant, and a potential respiratory irritant provides a clear framework for

its safe use. For the research scientist and drug development professional, this classification is not a barrier but a guide. By understanding the causality behind these hazards and implementing the mandated safety protocols, this compound can be handled effectively, ensuring that scientific inquiry and laboratory safety proceed hand in hand. Adherence to these guidelines, rooted in authoritative and standardized toxicological evaluation, is fundamental to maintaining a culture of safety and scientific integrity.

References

- PubChem. N-(2-Aminoethyl)-2-(2,6-dichlorophenoxy)propanamide.
- European Chemicals Agency (ECHA). (n.d.).
- European Chemicals Agency (ECHA). (2023).
- European Chemicals Agency (ECHA). (n.d.). Substance Information: Isooctyl 2-(2,4-dichlorophenoxy)
- PubChem. GHS Classification (Rev.11, 2025) Summary.
- PubChem. 2-(2,4-Dichlorophenoxy)propionamide.
- PubChem. GHS Classification Summary (Rev.9, 2021).
- PubChem. Propanamide, 2-chloro-N,N-diethyl-.
- National Center for Biotechnology Information. (n.d.). A Framework to Guide Selection of Chemical Alternatives.
- PubChem. 2,2-Dichloropropane.
- Safe Work Australia. (n.d.). Classifying hazardous chemicals. [\[Link\]](#)
- ECHA CHEM. (n.d.). Dichlorprop (ISO); 2-(2,4-dichlorophenoxy) propionic acid. [\[Link\]](#)
- precisionFDA. (n.d.). 2,6-DICHLOPHENOXY-.ALPHA.-PROPIONIC ACID. [\[Link\]](#)
- Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for 1,2-Dichloropropane. [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. [\[Link\]](#)
- U.S. Environmental Protection Agency (EPA). (2007). Provisional Peer Reviewed Toxicity Values for 2,4-Dichlorophenol. [\[Link\]](#)
- European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2-dibromo-2-cyanoacetamide. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. aaronchem.com [aaronchem.com]
- 2. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- To cite this document: BenchChem. [GHS hazard classification for 2-(2,6-Dichlorophenoxy)propanamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1601785#ghs-hazard-classification-for-2-2-6-dichlorophenoxy-propanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com